4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride (CAS 2058529-82-9) is a synthetic heterocyclic building block belonging to the 1,2,4-oxadiazole-piperidine class, with molecular formula C₁₄H₁₇ClFN₃O and molecular weight 297.76 g/mol. It features a 3-fluorophenyl substituent at the oxadiazole 3-position and a piperidine ring tethered via a methylene bridge at the 5-position, yielding a free amine handle suitable for further functionalization in medicinal chemistry campaigns.

Molecular Formula C14H17ClFN3O
Molecular Weight 297.76
CAS No. 2058529-82-9
Cat. No. B2701473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
CAS2058529-82-9
Molecular FormulaC14H17ClFN3O
Molecular Weight297.76
Structural Identifiers
SMILESC1CNCCC1CC2=NC(=NO2)C3=CC(=CC=C3)F.Cl
InChIInChI=1S/C14H16FN3O.ClH/c15-12-3-1-2-11(9-12)14-17-13(19-18-14)8-10-4-6-16-7-5-10;/h1-3,9-10,16H,4-8H2;1H
InChIKeyDNMPRZRFGIFWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride (CAS 2058529-82-9) – Chemical Profile and Research-Grade Sourcing


4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride (CAS 2058529-82-9) is a synthetic heterocyclic building block belonging to the 1,2,4-oxadiazole-piperidine class, with molecular formula C₁₄H₁₇ClFN₃O and molecular weight 297.76 g/mol. It features a 3-fluorophenyl substituent at the oxadiazole 3-position and a piperidine ring tethered via a methylene bridge at the 5-position, yielding a free amine handle suitable for further functionalization in medicinal chemistry campaigns . The hydrochloride salt form enhances aqueous solubility and handling characteristics compared with the free base, making it a practical intermediate for parallel synthesis and lead optimization programs [1].

Why In-Class 1,2,4-Oxadiazole-Piperidine Analogs Cannot Simply Substitute for 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl


The 1,2,4-oxadiazole-piperidine chemotype encompasses numerous commercially available analogs that differ in three critical structural variables: (i) the nature of the aryl substituent on the oxadiazole ring, (ii) the connectivity between the piperidine and oxadiazole moieties (direct C–C bond versus methylene-bridged), and (iii) the substitution position on the piperidine ring (2-, 3-, or 4-position). Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even subtle alterations—such as shifting the fluorine atom from the meta to para position on the phenyl ring—can redirect target selectivity from histone deacetylases (HDACs) to metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulation, as exemplified by the well-characterized probe compound ADX-47273 . Furthermore, SAR investigations on 1,2,4-oxadiazole-based HDAC inhibitors reveal that the methylene spacer length and terminal piperidine substitution profoundly affect both isoform selectivity (HDAC1/2/3 versus HDAC6) and cellular antiproliferative potency, with IC₅₀ values spanning three orders of magnitude across closely related analogs [1]. Consequently, generic interchange with an in-class compound lacking the specific 3-fluorophenyl/methylene-bridged/4-piperidine architecture carries a high risk of target profile mismatch and irreproducible biological results.

Quantitative Differentiation Evidence: 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl vs. Key In-Class Analogs


Methylene-Bridge Architecture Provides Conformational Flexibility Distinct from Directly-Attached Piperidine Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine 4-position and the oxadiazole 5-position, creating a C–C–C connectivity pattern. In contrast, the closely related analog 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 851882-59-2) features a direct C–C bond between the piperidine 3-position and the oxadiazole, eliminating the rotatable methylene linker [1]. This topological difference introduces an additional rotatable bond (increasing from 2 to 3 rotatable bonds), alters the vector angle of the piperidine amine relative to the oxadiazole plane, and extends the spatial reach of the basic amine by approximately 1.5 Å. In published SAR studies on 1,2,4-oxadiazole-based HDAC inhibitors, the presence of a methylene linker within the cap group region was identified as a critical determinant of HDAC isoform selectivity and cellular potency [2]. This architectural feature provides a unique chemical handle for derivatization at the piperidine nitrogen that is sterically and electronically distinct from positionally isomeric analogs.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Meta-Fluorophenyl Substitution Pattern Differentiates from Para-Fluoro Analogs Dominating mGlu5 PAM Chemical Space

The target compound bears a 3-fluorophenyl group (meta-substitution) on the oxadiazole ring, whereas the majority of commercially available and biologically characterized 1,2,4-oxadiazole-piperidine analogs—including the extensively studied mGlu5 positive allosteric modulator ADX-47273 (CAS 851881-60-2) and its congeners—carry a 4-fluorophenyl (para-substitution) motif . The meta-fluorine substitution alters the electron-withdrawing effect on the oxadiazole ring via inductive (–I) rather than resonance (–R) mechanisms, as the fluorine lone pair cannot directly conjugate with the oxadiazole π-system from the meta position. This electronic distinction is documented in fluorinated oxadiazole SAR literature as a key factor governing target engagement: para-fluoro substitution stabilizes charge-transfer interactions favored by the mGlu5 allosteric binding pocket (ADX-47273 EC₅₀ = 170 nM), whereas meta-fluoro substitution is associated with engagement of histone deacetylase and sirtuin active sites [1][2]. Published SAR data on oxadiazole-based FLAP inhibitors further demonstrate that the fluorine position on the phenyl ring directly correlates with functional potency in human whole-blood assays [3].

Medicinal Chemistry Fluorine Chemistry Target Selectivity

Class-Level Evidence: 1,2,4-Oxadiazole-Piperidine Scaffold Yields Nanomolar HDAC Inhibition with Isoform Selectivity Dependent on Substitution Pattern

The 1,2,4-oxadiazole-containing hydroxamic acid chemotype, of which the target compound is a key intermediate precursor, has been validated in a comprehensive medicinal chemistry study as a privileged scaffold for histone deacetylase (HDAC) inhibition [1]. In this study, compound 14b—which incorporates a 1,2,4-oxadiazole-piperidine core structurally analogous to the target compound but with a hydroxamic acid zinc-binding group and an N-methylbenzyl substituent on the piperidine nitrogen—exhibited potent inhibition of HDAC1 (IC₅₀ = 1.8 nM), HDAC2 (IC₅₀ = 3.6 nM), and HDAC3 (IC₅₀ = 3.0 nM), surpassing the pan-HDAC inhibitor SAHA (vorinostat) in both enzymatic and cellular assays [1]. In vitro antiproliferative evaluation demonstrated that 14b was more potent than SAHA across 12 cancer cell lines, with IC₅₀ values ranging from 9.8 to 44.9 nM, and achieved tumor growth inhibition rates of 53.8% and 46.1% at 20 and 10 mg/kg p.o. in a Daudi Burkitt's lymphoma xenograft model with oral bioavailability of 53.52% [1]. The target compound, bearing the identical 1,2,4-oxadiazole-piperidine core with a free piperidine NH, represents the optimal starting point for synthesizing focused HDAC inhibitor libraries via divergent N-functionalization strategies.

Epigenetics Histone Deacetylase Cancer Therapeutics

Class-Level Evidence: 1,2,4-Oxadiazole Scaffold Is a Validated Chemotype for Selective Sirtuin 2 Inhibition with Single-Digit Micromolar Potency and Favorable Isoform Selectivity

A 2024 structure-activity relationship study published in the Journal of Medicinal Chemistry established 1,2,4-oxadiazoles as potent and selective inhibitors of the NAD⁺-dependent lysine deacylase sirtuin 2 (Sirt2), a target implicated in cancer, neurodegeneration, and metabolic disorders [1]. The study demonstrated that 1,2,4-oxadiazole-based inhibitors achieve single-digit micromolar potency against Sirt2 deacetylation activity while remaining inactive against Sirt1, Sirt3, and Sirt5 at concentrations up to 100 μM, confirming a favorable isoform selectivity window [1]. The target compound shares the identical 1,2,4-oxadiazole heterocyclic core with a piperidine attachment point, but differs in aryl substitution pattern (3-fluorophenyl versus the study's optimized substituents). Docking studies from this publication reveal that the oxadiazole ring engages in critical hydrogen-bonding interactions within the Sirt2 active site, while the pendant aryl group occupies a hydrophobic pocket whose dimensions accommodate both meta- and para-substituted phenyl rings [1]. This structural compatibility suggests the target compound may serve as a viable starting point for Sirt2 inhibitor development, particularly given the free piperidine amine that can be derivatized to optimize potency and pharmacokinetic properties.

Sirtuin Biology Epigenetics Neurodegeneration

Free Piperidine NH Provides a Divergent Synthesis Handle Absent in N-Substituted Competitor Analogs

The target compound possesses an unsubstituted piperidine secondary amine (NH), which serves as a versatile chemical handle for late-stage diversification through N-alkylation, N-acylation, N-sulfonylation, or reductive amination. This contrasts sharply with the most commonly procured 1,2,4-oxadiazole-piperidine analogs in the research chemical marketplace, which are predominantly N-substituted. For example, ADX-47273 (CAS 851881-60-2) contains an N-(4-fluorobenzoyl) substituent pre-installed on the piperidine nitrogen, rendering it a finished probe compound unsuitable for further derivatization . Similarly, the lead compound 14b from the HDAC inhibitor study bears both an N-methylbenzyl group on the piperidine and a hydroxamic acid warhead [1]. The presence of the free amine in the target compound enables combinatorial library synthesis—a single batch of this intermediate can generate dozens of structurally diverse final compounds through parallel chemistry, dramatically improving synthetic efficiency for SAR exploration. This 'divergent intermediate' strategy is well-precedented in medicinal chemistry: the free amine enables installation of diverse zinc-binding groups (hydroxamic acids, ortho-aminoanilides, trifluoromethylketones, thiols) for HDAC inhibitor development, or diverse capping groups for sirtuin inhibitor optimization [1][2].

Parallel Synthesis Medicinal Chemistry Library Design

Recommended Application Scenarios for 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: Focused HDAC Inhibitor Library Synthesis via Divergent N-Functionalization

The free piperidine NH amine of the target compound enables the parallel synthesis of focused HDAC inhibitor libraries [1]. By coupling this intermediate with diverse zinc-binding groups (hydroxamic acids, ortho-aminoanilides, trifluoromethylketones) and varying N-alkyl/acyl substituents, research groups can systematically explore the SAR around the 1,2,4-oxadiazole-piperidine chemotype. Based on published data for compound 14b, the resultant library members are expected to achieve HDAC1/2/3 enzymatic IC₅₀ values in the low nanomolar range (1.8–3.6 nM) and cellular antiproliferative IC₅₀ values of 9.8–44.9 nM across a panel of cancer cell lines [1]. The meta-fluorophenyl substituent is expected to confer a distinct HDAC isoform selectivity profile compared with para-fluoro analogs. For procurement, a 1–5 gram quantity of the target compound can support the synthesis of 20–100 discrete final compounds, providing an efficient SAR exploration strategy.

Sirtuin 2 Chemical Probe Development: Scaffold-Hopping Starting Point for Isoform-Selective Inhibitors

The target compound serves as a scaffold-hopping entry point for developing selective Sirt2 inhibitors based on the validated 1,2,4-oxadiazole chemotype [2]. Unlike N-substituted analogs, the free amine allows systematic exploration of capping groups that interact with the Sirt2 hydrophobic pocket adjacent to the active site. Published SAR data indicate that appropriately substituted 1,2,4-oxadiazoles achieve single-digit micromolar Sirt2 inhibition while demonstrating >20-fold selectivity over Sirt1, Sirt3, and Sirt5 (inactive up to 100 μM) [2]. The meta-fluorophenyl motif provides an unexplored vector for optimizing potency within this chemotype. This application scenario is particularly relevant for laboratories investigating Sirt2's role in cancer cell proliferation, neurodegenerative protein aggregation, or metabolic regulation.

Medicinal Chemistry Core Facility: Versatile Building Block for Multiple Target-Class Campaigns

Institutional medicinal chemistry core facilities can leverage the target compound as a multi-purpose building block supporting diverse target-class programs [1][2][3]. The combination of a free piperidine amine, a methylene spacer, and a meta-fluorophenyl-1,2,4-oxadiazole core provides a privileged scaffold compatible with at least three validated target classes: histone deacetylases, sirtuins, and farnesoid X receptor (FXR) antagonists [4]. A single bulk procurement (10–25 grams) can supply material for multiple independent projects, reducing per-project procurement overhead and ensuring batch-to-batch consistency across assays. The compound's structural features—specifically the methylene bridge and meta-fluoro substitution—differentiate it from the para-fluoro derivatives that dominate commercial catalogs and are biased toward mGlu5 pharmacology.

In Vitro Pharmacokinetic Profiling: Metabolic Stability Comparison Across Fluorophenyl Positional Isomers

The meta-fluorophenyl substitution pattern of the target compound provides an opportunity to systematically compare metabolic stability and cytochrome P450 inhibition profiles against para-fluoro positional isomers [1][3]. Published FLAP inhibitor SAR data demonstrate that fluorine substitution position can significantly affect hERG inhibition and metabolic clearance [3]. In head-to-head in vitro microsomal stability assays, the target compound (meta-F) can be compared directly with 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (para-F) to quantify the impact of fluorine regiochemistry on intrinsic clearance, CYP isoform inhibition, and plasma protein binding. This application addresses the critical need for position-specific ADME data to inform lead selection in programs where both meta- and para-fluoro analogs are synthetically accessible.

Quote Request

Request a Quote for 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.